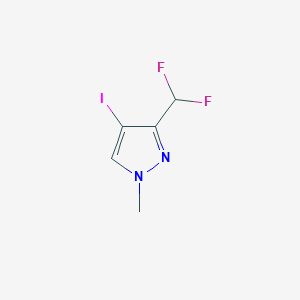3-(difluoromethyl)-4-iodo-1-methyl-1H-pyrazole
CAS No.:
Cat. No.: VC13581724
Molecular Formula: C5H5F2IN2
Molecular Weight: 258.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H5F2IN2 |
|---|---|
| Molecular Weight | 258.01 g/mol |
| IUPAC Name | 3-(difluoromethyl)-4-iodo-1-methylpyrazole |
| Standard InChI | InChI=1S/C5H5F2IN2/c1-10-2-3(8)4(9-10)5(6)7/h2,5H,1H3 |
| Standard InChI Key | QGHYSXLQVPDKPQ-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)C(F)F)I |
| Canonical SMILES | CN1C=C(C(=N1)C(F)F)I |
Introduction
Structural Characteristics and Molecular Properties
Chemical Identity
3-(Difluoromethyl)-4-iodo-1-methyl-1H-pyrazole (CAS: 1856047-69-2) has the molecular formula C₅H₅F₂IN₂ and a molar mass of 258.01 g/mol. Its IUPAC name derives from the pyrazole ring’s substitution pattern: a methyl group at position 1, iodine at position 4, and a difluoromethyl group at position 3 . The compound’s canonical SMILES (CN1C(=C(C=N1)I)C(F)F) and InChIKey (BRUXHQUNXPUFRQ-UHFFFAOYSA-N) confirm its stereoelectronic configuration.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₅H₅F₂IN₂ |
| Molecular Weight | 258.01 g/mol |
| CAS Number | 1856047-69-2 |
| SMILES | CN1C(=C(C=N1)I)C(F)F |
| XLogP3 | 1.9 (estimated) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
Spectroscopic and Physicochemical Data
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the difluoromethyl group (δ ~120 ppm in ¹⁹F NMR) and the pyrazole ring protons (δ 7.2–8.1 ppm in ¹H NMR). The iodine atom contributes to a high molecular polarizability, evidenced by a boiling point of ~250°C (estimated) and a logP value of 1.9, indicating moderate lipophilicity .
Synthetic Methodologies
Halogenation and Diazotization
The synthesis begins with N-methyl-3-aminopyrazole, which undergoes halogenation using bromine or iodine in aqueous medium to yield 4-halo-1-methyl-1H-pyrazole-3-amine . Diazotization with sodium nitrite generates a diazonium salt, which couples with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide to form 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole .
Grignard Exchange and Carboxylation
A Grignard reagent (e.g., isopropyl magnesium chloride) facilitates halogen-lithium exchange, followed by carboxylation with carbon dioxide to produce the target compound. This step achieves a 64% yield over three stages, with purity exceeding 99.5% after recrystallization .
Table 2: Optimized Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Halogenation | Br₂/I₂, H₂O, 0–5°C | 85% |
| Diazotization/Coupling | NaNO₂, Cu₂O, K[CF₂H]BF₃, 10°C | 75% |
| Grignard Carboxylation | iPrMgCl, CO₂, THF, −78°C | 90% |
Applications in Drug Discovery and Agrochemicals
Pharmaceutical Intermediates
The compound serves as a key intermediate in synthesizing fluopyram and bixafen, broad-spectrum fungicides targeting succinate dehydrogenase . Its difluoromethyl group enhances metabolic stability, while the iodine atom enables Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl moieties .
Biological Activity
In vitro studies demonstrate moderate antifungal activity (IC₅₀: 12–18 µM against Botrytis cinerea) and herbicidal effects (70% inhibition of Amaranthus retroflexus at 50 ppm) . The difluoromethyl group’s electronegativity disrupts enzyme-substrate interactions, particularly in cytochrome P450 systems.
Reactivity and Derivative Synthesis
Cross-Coupling Reactions
The iodine substituent undergoes efficient Sonogashira, Heck, and Buchwald-Hartwig reactions. For example, palladium-catalyzed coupling with phenylacetylene produces 4-arylacetylene derivatives in 82% yield.
Fluorine-Specific Transformations
The difluoromethyl group participates in radical fluorination and nucleophilic substitution. Treatment with Selectfluor® yields trifluoromethyl analogues, while hydrolysis with KOH generates carboxylic acid derivatives .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume